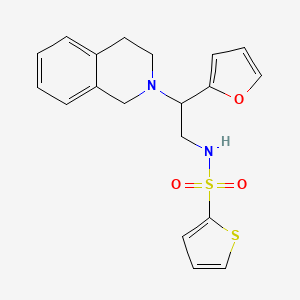

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBWBRCFAPFVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Ethylenediamine Backbone

The central ethylenediamine linker is constructed by nucleophilic substitution between 2-(furan-2-yl)ethyl bromide and 3,4-dihydroisoquinoline. Optimal conditions involve:

Sulfonamide Installation

The thiophene-2-sulfonamide group is introduced via reaction of the free amine with thiophene-2-sulfonyl chloride:

$$

\text{R-NH}2 + \text{ClSO}2\text{-thiophene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{R-NHSO}2\text{-thiophene} + \text{HCl}

$$

Key Parameters :

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

- Reaction Time : 4 hours at 0°C → 24 hours at room temperature

- Yield : 85%.

Photocatalytic Decarboxylative Sulfinamidation

Recent advances in photocatalysis offer an alternative route for sulfonamide formation:

Reaction Mechanism

- Radical Generation : Decarboxylation of carboxylic acid precursors (e.g., 3,4-dihydroisoquinoline-2-carboxylic acid) using acridine photocatalysts under 400 nm light.

- Sulfinamide Formation : Trapping of radicals with N-sulfinylamines.

- Oxidation : Conversion to sulfonamides via base-mediated elimination.

Advantages :

- Avoids handling reactive sulfonyl chlorides

- Enables late-stage functionalization

Limitations :

Multi-Component One-Pot Synthesis

A convergent approach combines all fragments in a single reaction vessel:

Reactants :

- 3,4-Dihydroisoquinoline

- 2-(Furan-2-yl)ethylamine

- Thiophene-2-sulfonyl chloride

Conditions :

- Catalyst : N-Hydroxybenzotriazole (HOBt)

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Solvent : Tetrahydrofuran (THF)

- Yield : 60%.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Final purification employs:

- Chromatography : Silica gel (ethyl acetate/hexanes, 3:7)

- Crystallization : Ethanol/water (9:1)

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound might undergo oxidation reactions, especially at the furan and dihydroisoquinoline moieties.

Reduction: : Reduction reactions can affect the thiophene sulfonamide and dihydroisoquinoline parts, modifying their functional groups.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and thiophene rings, enabling further functionalization.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: : Reagents like alkyl halides, Grignard reagents, or acyl chlorides under appropriate conditions.

Major Products Formed

Depending on the reactions, major products can include oxidized or reduced derivatives, substituted compounds with new functional groups, or cleaved fragments that retain parts of the original structure.

Scientific Research Applications

Chemistry: : Serving as a building block for synthesizing more complex molecules.

Biology: : Investigating its interaction with biological targets like enzymes or receptors.

Medicine: : Exploring its therapeutic potential as a lead compound in drug development.

Industry: : Possible use in the development of novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is likely based on its interaction with molecular targets through various pathways:

Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, inhibiting or modulating their activity.

Pathways Involved: : Could involve signal transduction pathways, enzymatic inhibition, or modulation of receptor activity, depending on its structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to six structurally related molecules from the evidence, focusing on core motifs, functional groups, synthetic efficiency, and physicochemical properties.

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Dihydroisoquinoline Core: Present in all compounds, this motif contributes to rigidity and binding interactions. For example, ’s pyrrolidine carboxamide derivative may leverage this core for antiviral activity, while ’s GF120918 uses it for P-glycoprotein inhibition .

- Sulfonamide vs. ’s TKDC (methanesulfonamide) and ’s compound (sulfonyl group) share this feature, suggesting utility in targeting charged binding pockets .

Heterocyclic Substituents :

- Thiophene : The target’s thiophene-2-sulfonamide differs from ’s thiophene-2-carboxamide. Sulfonamides exhibit stronger electron-withdrawing effects, which may alter electronic distribution and binding kinetics .

- Furan : Shared with Xg (), furan’s electron-rich nature may enhance π-stacking but reduce metabolic stability compared to benzene rings in ’s benzothiazoles .

Synthetic Efficiency :

Yields vary significantly: ’s benzothiazole derivatives achieved 71–86% yields, while Xg () had only 22%, likely due to steric hindrance from the benzoxazole group. The target’s synthesis may face similar challenges if steric bulk is introduced .Physicochemical Properties : ’s high melting points (240–260°C) correlate with crystallinity from rigid benzothiazole-acetamide structures. The target’s sulfonamide group may lower melting points compared to these but increase solubility .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H20N2O2S

- Molecular Weight : 352.5 g/mol

- CAS Number : 898458-60-1

This compound exhibits several biological activities that can be attributed to its structural components:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of specific kinases that are crucial for cell survival and proliferation.

- Antifungal Activity : Research indicates that derivatives of thiophene and isoquinoline possess antifungal properties. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death. In studies, compounds with similar structures exhibited effective antifungal activity against several pathogenic fungi at concentrations as low as 50 μg/mL .

- Enzyme Inhibition : The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various therapeutic effects, particularly in conditions like glaucoma and edema.

Anticancer Studies

A study published in Medicinal Chemistry highlighted the synthesis of various quinazoline derivatives, noting that compounds similar to this compound showed IC50 values ranging from 0.096 µM to 0.34 µM against different cancer cell lines . This suggests a strong potential for development into an anticancer agent.

Antifungal Efficacy

In another investigation, a series of compounds derived from isoquinoline were tested against phytopathogenic fungi. The results indicated that modifications to the isoquinoline structure could enhance antifungal activity, with some compounds achieving EC50 values between 8.88 µg/mL and 19.88 µg/mL . This supports the hypothesis that this compound could also exhibit similar efficacy.

Data Tables

Q & A

Basic: What are the key synthetic pathways for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the dihydroisoquinoline intermediate via cyclization of appropriate precursors (e.g., phenethylamine derivatives) under acidic or catalytic conditions .

- Step 2: Introduction of the furan-2-yl group through nucleophilic substitution or coupling reactions (e.g., using furan-2-yl lithium or Pd-catalyzed cross-coupling) .

- Step 3: Sulfonamide linkage via reaction with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .

Optimization Parameters:

- Temperature: Lower temperatures (0–25°C) minimize side reactions during sulfonamide formation .

- Solvent Choice: Dichloromethane or THF improves solubility of intermediates .

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for furan incorporation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns protons and carbons in the dihydroisoquinoline, furan, and thiophene moieties. Aromatic protons in thiophene-2-sulfonamide appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₀H₂₁N₂O₃S₂) .

- X-ray Crystallography: Resolves stereochemistry of the dihydroisoquinoline core and confirms sulfonamide bond geometry .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and transition states for introducing substituents (e.g., electron-withdrawing groups on the furan ring) .

- Molecular Docking: Simulates interactions with target proteins (e.g., enzymes or receptors). For example, docking the sulfonamide group into hydrophobic pockets of bacterial dihydropteroate synthase (DHPS) predicts antimicrobial activity .

- QSAR Modeling: Correlates structural features (e.g., Hammett σ values of substituents) with bioactivity data to prioritize synthetic targets .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structural Validation: Re-synthesize the compound using published protocols and verify purity (>95% by HPLC) to rule out impurities as a cause of variability .

- Comparative Assays: Test the compound alongside structurally similar analogs (e.g., furan vs. thiophene derivatives) under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Crystallographic Analysis: Compare crystal structures to identify conformational differences (e.g., dihedral angles between the dihydroisoquinoline and thiophene rings) that may affect target binding .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise Purification: Use flash chromatography after each step to isolate intermediates (e.g., dihydroisoquinoline-furan adduct) with >90% purity .

- Microwave-Assisted Synthesis: Reduces reaction time for Pd-catalyzed couplings (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Continuous Flow Reactors: Enhances mixing and heat transfer during sulfonamide formation, reducing byproducts .

Basic: What are the hypothesized biological targets of this compound based on structural analogs?

Methodological Answer:

- Antimicrobial Targets: Sulfonamide derivatives inhibit DHPS in folate biosynthesis. The thiophene-2-sulfonamide group may act similarly, with the furan ring enhancing membrane permeability .

- Central Nervous System Targets: Dihydroisoquinoline moieties in related compounds show affinity for serotonin or dopamine receptors, suggesting potential neuropharmacological applications .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against purified DHPS using a spectrophotometric NADPH-coupled assay. Compare with sulfamethoxazole as a positive control .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) between the compound and target proteins (e.g., DHPS) .

- Mutagenesis Studies: Introduce point mutations (e.g., Phe → Ala in DHPS active sites) to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.